molecular formula C20H14FNO5 B2929777 Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 849917-38-0

Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Cat. No.: B2929777
CAS No.: 849917-38-0
M. Wt: 367.332
InChI Key: VHYFNLVPUJKEQJ-UHFFFAOYSA-N
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Description

“Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate” is a chemical compound with the molecular formula C20H14FNO5 . It has an average mass of 367.327 Da and a mono-isotopic mass of 367.085602 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C20H14FNO5 . The presence of fluorine (F), nitrogen (N), and oxygen (O) atoms, along with carbon © and hydrogen (H), suggests a complex structure with potential for various chemical interactions.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and DFT Study : A detailed synthesis and structural analysis of boric acid ester intermediates with benzene rings, including "Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate," have been conducted. The structures were confirmed using various spectroscopic methods, and density functional theory (DFT) provided insights into molecular electrostatic potential and physicochemical properties (Huang et al., 2021).

Applications Beyond Drug Use

  • Mesomorphic Properties : Research on difluoro substituted benzoate derivatives shows a rich polymesomorphic sequence with anticlinic properties and transitions between different liquid crystalline phases. This suggests potential applications in materials science, particularly in the development of liquid crystal displays and other optoelectronic devices (Cruz et al., 2001).
  • Spectroelectrochemical Characterisation : A study on a pyrrole derivative electropolymerised onto electrodes shows enhanced electrochromic properties. Such materials could be used in developing smart windows, displays, and sensors due to their ability to change color in response to electrical stimulation (Almeida et al., 2017).

Chemical Synthesis and Analysis Techniques

  • Inhibitors Synthesis : Synthesis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors offers insights into the design and development of compounds with specific inhibitory activities, highlighting techniques in chemical synthesis that could be applicable to a wide range of targets (Li et al., 2005).

Properties

IUPAC Name

methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO5/c1-22-16(10-3-5-11(6-4-10)20(25)26-2)15-17(23)13-9-12(21)7-8-14(13)27-18(15)19(22)24/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYFNLVPUJKEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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